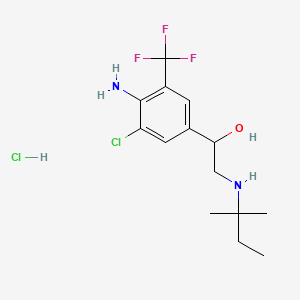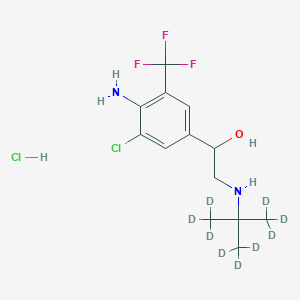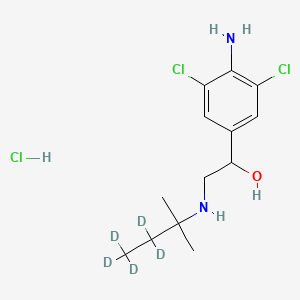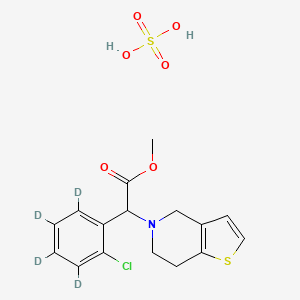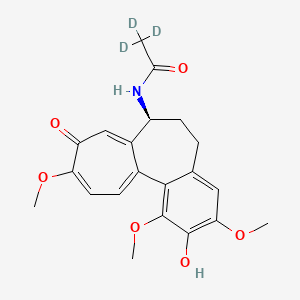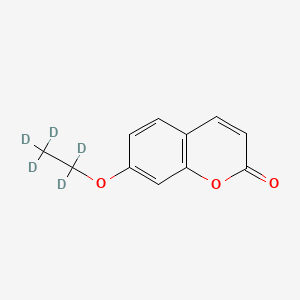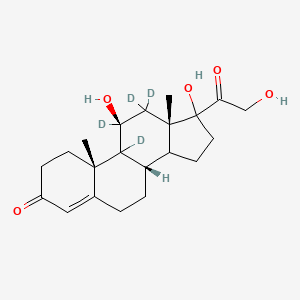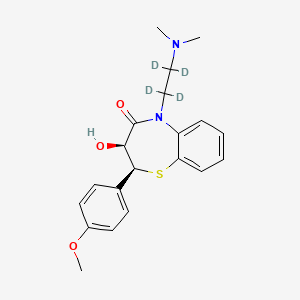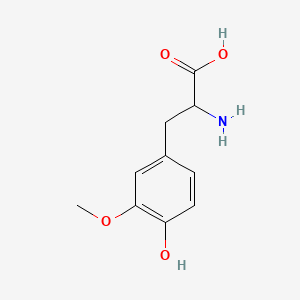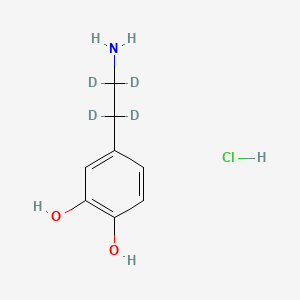
左氧氟沙星-13C-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levofloxacin-13C-d3 is a labeled derivative of levofloxacin, a synthetic fluoroquinolone antibiotic. This compound is specifically labeled with carbon-13 and deuterium, making it useful for various scientific research applications. Levofloxacin itself is widely used to treat bacterial infections by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
科学研究应用
Levofloxacin-13C-d3 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of levofloxacin in biological systems.
Drug Development: Helps in understanding the pharmacokinetics and pharmacodynamics of new drug formulations.
Environmental Studies: Used to study the degradation and environmental impact of levofloxacin.
Analytical Chemistry: Employed as an internal standard in various analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Levofloxacin-13C-d3 involves the incorporation of carbon-13 and deuterium into the levofloxacin molecule. The process typically starts with the synthesis of labeled precursors, which are then used in the chemical synthesis of levofloxacin. The reaction conditions often involve the use of specific solvents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of Levofloxacin-13C-d3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .
化学反应分析
Types of Reactions
Levofloxacin-13C-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
作用机制
Levofloxacin-13C-d3, like its non-labeled counterpart, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, processes essential for DNA replication and transcription. By inhibiting these enzymes, levofloxacin-13C-d3 prevents bacterial DNA replication, leading to bacterial cell death .
相似化合物的比较
Levofloxacin-13C-d3 is unique due to its isotopic labeling, which distinguishes it from other fluoroquinolones. Similar compounds include:
Ofloxacin: A racemic mixture of which levofloxacin is the active L-isomer.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Levofloxacin-13C-d3 offers unique advantages in research applications due to its isotopic labeling, which allows for precise tracking and analysis in various scientific studies.
属性
CAS 编号 |
1261398-33-7 |
|---|---|
分子式 |
C18H20FN3O4 |
分子量 |
365.38 g/mol |
IUPAC 名称 |
(2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuterio(113C)methyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i2+1D3 |
InChI 键 |
GSDSWSVVBLHKDQ-BSEWDJTNSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F |
规范 SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |
外观 |
White Solid to Pale Yellow Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
100986-85-4 (unlabelled) |
同义词 |
(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid-13C-d3 |
标签 |
Ofloxacin Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


